Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine
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Overview
Description
Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine is an organic compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a cyclohexyl group and two hydroxyethyl groups attached to a benzene sulfonamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine typically involves the reaction of benzenesulfonyl chloride with N,N-bis(2-hydroxyethyl)cyclohexylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include controlling temperature, pressure, and the concentration of reactants to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfinamides or thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar core structure but lacking the cyclohexyl and hydroxyethyl groups.
Sulfamethoxazole: An antibiotic with a similar sulfonamide group but different substituents.
Uniqueness
Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group and hydroxyethyl groups enhances its solubility and reactivity compared to simpler sulfonamides .
Properties
CAS No. |
1206147-60-5 |
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Molecular Formula |
C16H25NO4S |
Molecular Weight |
327.4g/mol |
IUPAC Name |
4-cyclohexyl-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H25NO4S/c18-12-10-17(11-13-19)22(20,21)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-9,14,18-19H,1-5,10-13H2 |
InChI Key |
XGYWVOHZHLYCAO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N(CCO)CCO |
Origin of Product |
United States |
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